Zofenopril (calcium salt)
Description
Contextualization within the Angiotensin-Converting Enzyme Inhibitor (ACEI) Class
Zofenopril (B1663440) is specifically classified as a sulfhydryl-containing ACE inhibitor. nih.govnih.gov Its active form, zofenoprilat (B1230023), demonstrates potent inhibitory activity against ACE in various tissues. researchgate.net In comparative studies, zofenoprilat was found to be approximately six times more potent than captopril (B1668294) and twice as potent as enalaprilat (B1671235) in inhibiting ACE from different rat tissue homogenates. researchgate.net
Table 1: Comparative In Vitro ACE Inhibitory Potency (IC50) of Zofenoprilat and Other ACE Inhibitors in Rat Tissues
| Compound | Lung (nM) | Kidney (nM) | Heart (nM) | Aorta (nM) | Brain (nM) | Serum (nM) |
|---|---|---|---|---|---|---|
| Zofenoprilat | 1.1 | 1.1 | 0.9 | 0.8 | 2.8 | 1.5 |
| Captopril | 7.1 | 6.4 | 6.0 | 4.8 | 17.0 | 8.8 |
| Enalaprilat | 2.0 | 2.1 | 1.9 | 1.5 | 5.4 | 3.3 |
| Ramiprilat (B1678798) | 0.4 | 0.4 | 0.3 | 0.3 | 0.8 | 0.5 |
Data sourced from preclinical studies on spontaneously hypertensive rats. researchgate.net
Elucidation of Distinctive Structural Features and Their Mechanistic Implications
The chemical structure of zofenopril is fundamental to its activity. It is a proline derivative, specifically (4S)-1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline. nih.govcaymanchem.com Two key structural features contribute to its unique profile: a sulfhydryl group and high lipophilicity. medscape.comarchivesofmedicalscience.com
The sulfhydryl (thiol) group is masked by a benzoyl group, forming a thioester. nih.govnih.gov This feature is critical, as the free thiol group in its active metabolite, zofenoprilat, is essential for binding to the zinc ion in the active site of the angiotensin-converting enzyme. researchgate.net Beyond its primary role in ACE inhibition, the sulfhydryl moiety has been implicated in additional mechanisms, such as providing antioxidant effects and interacting with the hydrogen sulfide (B99878) (H₂S) signaling pathway. archivesofmedicalscience.comscielo.broup.com Research suggests that zofenopril treatment can increase the expression of cystathionine (B15957) β-synthetase (CBS), an enzyme involved in H₂S production, and restore plasma H₂S levels in hypertensive rat models. scielo.broup.com
Zofenopril is also characterized by its high lipophilicity, which facilitates long-lasting tissue penetration, particularly into cardiac tissue. medscape.comsigmaaldrich.comarchivesofmedicalscience.com This property allows for sustained local ACE inhibition within specific organs. medscape.comresearchgate.net
Table 2: Chemical Properties of Zofenopril (Calcium Salt)
| Property | Value |
|---|---|
| Chemical Formula | C₂₂H₂₂NO₄S₂ · 0.5Ca sigmaaldrich.com |
| Molecular Weight | 448.58 g/mol sigmaaldrich.commedchemexpress.com |
| Formal Name | (4S)-1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline, hemicalcium salt caymanchem.com |
| CAS Number | 81938-43-4 sigmaaldrich.comcaymanchem.commedchemexpress.com |
| Appearance | White to off-white solid/powder sigmaaldrich.commedchemexpress.com |
| Solubility | DMSO: >5 mg/mL sigmaaldrich.com |
Data compiled from chemical supplier and database information. sigmaaldrich.comcaymanchem.commedchemexpress.com
Characterization of Zofenopril as a Prodrug and its Conversion to Zofenoprilat for Mechanistic Studies
Zofenopril is administered as a prodrug, meaning it must undergo metabolic conversion to become pharmacologically active. nih.govnih.govebi.ac.ukcaymanchem.com The molecule is designed to be hydrolyzed in vivo, a process that cleaves the thioester bond. nih.govglpbio.com This biotransformation yields the active metabolite, zofenoprilat, which contains a free sulfhydryl group. caymanchem.comnih.gov
The conversion of zofenopril to zofenoprilat is rapid and extensive, primarily occurring in the liver and plasma through the action of esterases. nih.govcaymanchem.commims.com A distinguishing characteristic of zofenopril is its efficient hydrolysis within tissues, such as the heart, which allows for potent local ACE inhibition. researchgate.netcaymanchem.com This contrasts with some other ACE inhibitor prodrugs that are activated less completely or primarily in serum and the kidney. researchgate.net
In research settings, both zofenopril and its active form, zofenoprilat, are studied to fully understand the compound's effects. researchgate.netoup.com For instance, mechanistic studies have used zofenoprilat directly to investigate its interaction with enzymes or cellular pathways, while studies on the prodrug provide insight into its metabolic activation and tissue distribution. researchgate.netnih.govoup.com The S,S,S-zofenoprilat diastereoisomer is the active form that inhibits ACE, whereas other isomers, such as S,S,R-zofenoprilat, are significantly less active and are used as controls in mechanistic research to isolate the effects of ACE inhibition from other properties, like those related to the thiol group. oup.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-hydroxydecanoate |
| Acetylcholine |
| Aliskiren |
| Allopurinol |
| Angiotensin I |
| Angiotensin II |
| Atenolol |
| Bradykinin (B550075) |
| Captopril |
| Ciclosporin |
| Cromakalim |
| Cysteine |
| Dextran sulfate |
| Enalapril (B1671234) |
| Enalaprilat |
| Fosinopril |
| Fosinoprilat |
| Glutathione (B108866) |
| Glyburide |
| Histamine |
| Lisinopril (B193118) |
| Lithium |
| Pheniramine maleate |
| Procainamide |
| Prostaglandin E2 |
| Ramipril (B1678797) |
| Ramiprilat |
| Serotonin |
| Zofenopril |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;1-(3-benzoylsulfanyl-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYUKKYYVFVMST-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44CaN2O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Mechanistic Investigations of Zofenopril Calcium Salt
Angiotensin-Converting Enzyme (ACE) Inhibition Dynamics
Zofenopril's efficacy is intrinsically linked to its interaction with ACE, a key enzyme in the regulation of blood pressure and cardiovascular function. The prodrug, zofenopril (B1663440) calcium, is rapidly hydrolyzed in vivo to its active metabolite, zofenoprilat (B1230023), which is a potent inhibitor of ACE. pharmacompass.com
Tissue-Specific ACE Inhibition Profiling
Zofenopril exhibits a remarkable and long-lasting inhibition of ACE in various tissues, a feature that likely contributes to its cardioprotective effects. viamedica.plnih.gov Studies in spontaneously hypertensive rats have demonstrated that zofenoprilat inhibits ACE with high potency across a range of tissues including the aorta, brain, heart, lung, and kidney. researchgate.net
A key differentiator for zofenopril is its pronounced and sustained inhibitory action on cardiac ACE. viamedica.plnih.gov When compared to other ACE inhibitors like enalapril (B1671234) and ramipril (B1678797), zofenopril produces a more significant and lasting inhibition of heart tissue ACE. emjreviews.comnih.gov For instance, 24 hours after administration of equivalent oral doses, cardiac ACE remains inhibited by approximately 45% with zofenopril, whereas the effects of many other ACE inhibitors have largely dissipated. nih.gov This selective and persistent cardiac ACE inhibition is attributed to the high efficiency with which the prodrug is taken up by heart tissue and subsequently hydrolyzed to the active zofenoprilat by cardiac esterases. viamedica.plulb.ac.be In contrast, zofenopril demonstrates lower ACE inhibition potency in the lungs over the long term compared to other tissues like the heart. nih.gov
The ability of zofenopril to effectively inhibit ACE in tissues such as the aorta is also noteworthy, as this action is correlated with its antihypertensive effects. nih.gov The significant and durable inhibition of ACE in key cardiovascular tissues underscores the potential for zofenopril to offer enhanced cardioprotection beyond simple blood pressure reduction. nih.govresearchgate.net
Table 1: Comparative Tissue ACE Inhibition by Zofenoprilat
| Tissue | IC50 (nM) | Potency Comparison |
|---|---|---|
| Aorta | 0.8–2.8 | ~6x more potent than captopril (B1668294) |
| Brain | 0.8–2.8 | ~2x more potent than enalaprilat (B1671235) |
| Heart | 0.8–2.8 | ~3x less potent than ramiprilat (B1678798) |
| Lung | 0.8–2.8 | Similar potency across tissues |
| Kidney | 0.8–2.8 | Similar potency across tissues |
IC50 values represent the concentration required for 50% inhibition of ACE activity. Data compiled from studies in spontaneously hypertensive rats. researchgate.net
Stereospecificity in ACE Binding and Activity
The clinical formulation of zofenopril consists of the S,S,S-diastereoisomer. oup.com Its active metabolite, S-zofenoprilat, is responsible for the potent ACE inhibition. oup.com Interestingly, the R-zofenoprilat diastereoisomer does not inhibit ACE, highlighting the critical role of stereochemistry in the drug's primary mechanism of action. oup.comresearchgate.net This stereospecificity ensures that the therapeutic effects related to ACE inhibition are directly attributable to the S-isomer. oup.com
Sulfhydryl Group-Mediated Ancillary Mechanisms
The sulfhydryl moiety in zofenopril's structure is not merely a structural feature but a key contributor to its unique pharmacological profile, enabling mechanisms that are independent of ACE inhibition. ulb.ac.benih.gov This is most evident in its interaction with the hydrogen sulfide (B99878) (H2S) signaling pathway.
Hydrogen Sulfide (H2S) Pathway Modulation
Recent research has illuminated the role of zofenopril in modulating the H2S pathway, a novel gaseous mediator system involved in cardiovascular homeostasis. oup.comahajournals.org Zofenopril, through its active metabolite zofenoprilat, has been shown to increase the bioavailability of H2S. nih.govnih.gov
Endogenous H2S is primarily synthesized by three enzymes: cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). ahajournals.orgresearchgate.netnih.gov Studies have investigated the effect of zofenopril on the expression and activity of these enzymes.
In spontaneously hypertensive rats, treatment with S-zofenopril restored the expression of CSE in vascular tissues (aorta and carotid) to the levels observed in normotensive rats. researchgate.netnih.gov In contrast, the expression of CBS and 3-MST was not significantly modified by the treatment. researchgate.netnih.gov Another study in mice found that while zofenopril treatment increased plasma and myocardial H2S levels, the protein expression of CBS, CSE, and 3-MST in the heart remained unchanged. ahajournals.orgnih.gov However, this study did observe a significant increase in the mRNA levels of 3-MST in the myocardium following zofenopril administration. ahajournals.org Furthermore, zofenoprilat has been shown to induce the expression of CSE in human umbilical vein endothelial cells (HUVECs). nih.gov In a mouse model of cancer, zofenopril administration led to an increase in the gene expression of CBS within the tumor tissue. scielo.br
These findings suggest that zofenopril can influence the expression of H2S-producing enzymes, although the specific enzyme and the direction of regulation may vary depending on the tissue and experimental model. The upregulation of CSE in vascular tissue appears to be a key mechanism for the vasoprotective effects of zofenopril. researchgate.netnih.gov
Table 2: Effect of Zofenopril on H2S-Producing Enzymes
| Enzyme | Tissue/Cell Type | Effect on Expression/Activity | Reference |
|---|---|---|---|
| Cystathionine γ-lyase (CSE) | Rat Aorta & Carotid | Restored expression | researchgate.netnih.gov |
| Cystathionine γ-lyase (CSE) | Mouse Heart | No change in protein expression | ahajournals.orgnih.gov |
| Cystathionine γ-lyase (CSE) | HUVECs | Induced expression | nih.gov |
| Cystathionine β-synthase (CBS) | Rat Aorta & Carotid | No significant change | researchgate.netnih.gov |
| Cystathionine β-synthase (CBS) | Mouse Heart | No change in protein expression | ahajournals.orgnih.gov |
| Cystathionine β-synthase (CBS) | Mouse Tumor Tissue | Increased gene expression | scielo.br |
| 3-Mercaptopyruvate Sulfur Transferase (3-MST) | Rat Aorta & Carotid | No significant change | researchgate.netnih.gov |
| 3-Mercaptopyruvate Sulfur Transferase (3-MST) | Mouse Heart | No change in protein expression, but increased mRNA levels | ahajournals.orgnih.govahajournals.org |
The increased H2S levels trigger several downstream signaling pathways that contribute to the cardioprotective and vasculoprotective effects of zofenopril. One of the key downstream effects is the interaction with the nitric oxide (NO) signaling pathway. nih.govviamedica.pl H2S can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased NO production. ulb.ac.beviamedica.pl Studies have shown that zofenopril treatment significantly increases the phosphorylation of eNOS at its activating site (Ser1177) in the myocardium, without altering the total eNOS protein levels. ahajournals.orgnih.gov This leads to increased NO bioavailability, which acts synergistically with H2S to promote vasodilation and exert cytoprotective effects. nih.govspringermedizin.de
Furthermore, the pro-angiogenic effects of zofenoprilat have been shown to be mediated by H2S. nih.gov In endothelial cells, zofenoprilat-derived H2S stimulates angiogenesis through a pathway involving the activation of ATP-sensitive potassium (K-ATP) channels, which in turn activates the Akt, eNOS, and ERK1/2 signaling cascades. nih.gov The R-zofenoprilat diastereoisomer, which lacks ACE inhibitory activity, still retains the ability to restore vascular function and H2S levels, providing strong evidence that the H2S-mediated effects are independent of ACE inhibition. oup.comresearchgate.net
Nitric Oxide (NO) Bioavailability Enhancement
Zofenopril (calcium salt) has been shown to increase the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. In experimental models, zofenopril administration led to a significant elevation in both plasma and myocardial tissue levels of nitrites (NO2-), a stable metabolite of NO. nih.gov Specifically, in mice, zofenopril treatment resulted in a notable increase in plasma NO2- to 0.45±0.08 µmol/L compared to 0.25±0.04 µmol/L in the vehicle-treated group. nih.gov A similar significant increase was observed in myocardial tissue, with NO2- levels reaching 9.67±0.73 nmol/mg of protein in the zofenopril group versus 7.18±0.29 nmol/mg of protein in the control group. nih.gov
This enhancement of NO bioavailability is partly attributed to the activation of endothelial nitric oxide synthase (eNOS). vulcanchem.com Studies in murine models have demonstrated that zofenopril increases the phosphorylation of eNOS at its activating site, Ser1177, leading to a 40% enhancement in NO bioavailability compared to placebo. vulcanchem.com This increased NO production contributes to improved coronary flow and reduced systemic vascular resistance. vulcanchem.com The mechanism is also linked to the inhibition of bradykinin (B550075) degradation, which in turn promotes NO bioavailability. nih.gov
In a swine model of myocardial ischemia/reperfusion injury, pretreatment with zofenopril significantly increased regional myocardial blood flow in the endocardial ischemic zone during reperfusion. nih.gov This effect is consistent with enhanced NO-mediated vasodilation. Furthermore, some studies suggest a complex interplay between zofenopril, NO, and hydrogen sulfide (H2S), another gasotransmitter with cardioprotective effects. Zofenopril has been found to augment both plasma and myocardial H2S levels, which can interact with NO signaling pathways to further enhance cardiovascular protection. nih.gov
It is important to note that not all studies have found a consistent upregulation of NOS expression with zofenopril treatment. For instance, a study involving chronic administration of zofenopril to rats reported a downregulation of nitric oxide synthase 3 (NOS3) gene expression in the heart, suggesting that the long-term effects on NO-related gene expression may be complex and context-dependent. nih.gov
| Parameter | Control Group | Zofenopril-Treated Group | Percentage Increase | Reference |
| Plasma NO2- (µmol/L) | 0.25 ± 0.04 | 0.45 ± 0.08 | 80% | nih.gov |
| Myocardial NO2- (nmol/mg protein) | 7.18 ± 0.29 | 9.67 ± 0.73 | 34.7% | nih.gov |
| eNOS Phosphorylation (Ser1177) | - | - | 40% vs. Placebo | vulcanchem.com |
Direct and Indirect Antioxidant Properties
Zofenopril (calcium salt) exhibits significant antioxidant properties, which are attributed to both direct and indirect mechanisms. These properties are particularly linked to the presence of a sulfhydryl (-SH) group in its active metabolite, zofenoprilat. vulcanchem.comresearchgate.net This structural feature distinguishes it from many other ACE inhibitors and contributes to its potent antioxidant and cardioprotective effects. vulcanchem.comresearchgate.netscielo.br
The sulfhydryl moiety of zofenoprilat acts as a direct scavenger of reactive oxygen species (ROS). vulcanchem.com This has been demonstrated in various experimental settings. For instance, in studies using photo-oxidation of dianisidine to generate free radicals, sulfhydryl-containing ACE inhibitors like zofenopril were effective scavengers of non-superoxide free radicals, whereas non-sulfhydryl-containing ACE inhibitors were inactive. nih.govnih.gov In ischemia-reperfusion models, the ability of zofenoprilat to scavenge ROS led to a 35% decrease in lipid peroxidation. vulcanchem.com
Furthermore, in cultured endothelial cells exposed to a system generating superoxide (B77818) anions and hydroxyl radicals, pre-incubation with zofenopril resulted in a concentration-dependent inhibition of malondialdehyde (MDA) formation, a marker of lipid peroxidation. nih.gov This protective effect was observed at concentrations as low as 10 µM. nih.gov
Zofenopril has been shown to favorably modulate biomarkers of oxidative stress in various experimental models. In a study on hyperlipidemic rabbits, zofenopril treatment led to a reduction in malondialdehyde (MDA), indicating decreased lipid peroxidation, and an increase in reduced glutathione (B108866) (GSH), a key endogenous antioxidant. wisdomlib.orgresearchgate.net
In a rat model of testicular torsion/detorsion injury, pretreatment with zofenopril significantly reduced tissue levels of MDA and nitric oxide (which can be pro-oxidant in this context) while increasing the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). ebi.ac.uknih.govresearchgate.net Specifically, in the early period of reperfusion, MDA levels were 1.729 ± 0.25 in the zofenopril group versus 3.490 ± 0.89 in the torsion/detorsion group. nih.gov In the late period, the values were 1.694 ± 0.47 versus 3.837 ± 1.694, respectively. nih.gov
| Biomarker (Early Period) | Torsion/Detorsion Group | Zofenopril-Treated Group | p-value | Reference |
| Malondialdehyde | 3.490 ± 0.89 | 1.729 ± 0.25 | < 0.05 | nih.gov |
| Nitric Oxide | 3.507 ± 0.44 | 2.853 ± 0.54 | < 0.05 | nih.gov |
| Glutathione Peroxidase | 0.012 ± 0.001 | 0.017 ± 0.001 | < 0.05 | nih.gov |
| Superoxide Dismutase | 58.030 ± 5.97 | 70.773 ± 3.85 | < 0.05 | nih.gov |
Zofenopril can also exert its antioxidant effects by upregulating the expression of endogenous antioxidant enzymes. In a murine model, zofenopril administration significantly upregulated the protein expression of thioredoxin-1 (Trx-1) and glutathione peroxidase-1 (GPx-1) in myocardial tissue. nih.gov This upregulation enhances the cellular capacity to detoxify pro-oxidative stressors. nih.gov
Furthermore, zofenopril has been shown to modulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. In a study on rats with hypertension induced by chronic blockade of NO production, zofenopril treatment prevented the increase in oxidative stress and restored the expression of HO-1 to control levels. ahajournals.org The upregulation of HO-1 is considered a counter-regulatory mechanism in conditions of persistent oxidative stress. ahajournals.org
Molecular Signaling Pathway Modulation beyond the Renin-Angiotensin-Aldosterone System (RAAS)
Beyond its classical role in the RAAS, zofenopril has been found to modulate other critical intracellular signaling pathways, contributing to its pleiotropic effects.
Recent research has highlighted the ability of zofenopril to interfere with the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a key pathway involved in cell survival, proliferation, and growth. scielo.brscielo.br In a study using a mouse model of Ehrlich solid carcinoma, administration of zofenopril resulted in a significant decrease in the phosphorylation of PI3K and Akt. scielo.br This, in turn, led to a reduction in their downstream signaling targets, including glycogen (B147801) synthase kinase-3β (GSK-3β) and nuclear factor-kappa B (NF-κB). scielo.br
The PI3K/Akt pathway is often hyperactivated in various pathological conditions. scielo.br By inhibiting this cascade, zofenopril can influence cellular processes such as apoptosis and cell cycle progression. scielo.br For instance, the downregulation of Akt can lead to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2. scielo.br The study on Ehrlich solid carcinoma demonstrated that zofenopril administration indeed downregulated Bcl2 and upregulated BAX gene expression. scielo.brusp.br This interference with the PI3K/Akt pathway provides a novel mechanistic insight into the broader cellular effects of zofenopril. scielo.br
Modulation of NF-κB Signaling
Zofenopril has been shown to exert a modulatory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. scielo.brnih.gov Research indicates that zofenopril can reduce the protein expression of NF-κB. scielo.brusp.br This effect is significant as NF-κB activation is pivotal in the initiation and progression of various diseases. scielo.br The mechanism involves the upstream PI3K/Akt signaling cascade, where Akt activation leads to the degradation of the inhibitor of κB (IκB), subsequently releasing NF-κB. scielo.brscielo.br By reducing the phosphorylation of PI3K and Akt, zofenopril consequently decreases NF-κB activity. scielo.brusp.br
In endothelial cells, the active metabolite of zofenopril, zofenoprilat, has been observed to abolish inflammatory features induced by interleukin-1beta (IL-1β), particularly targeting the NF-κB/cyclooxygenase-2 (COX-2)/prostanoid biochemical pathway. nih.gov This anti-inflammatory action is mediated, at least in part, through the enzymatic production of hydrogen sulfide (H₂S). nih.gov The regulation of NF-κB is a complex process, with studies on other molecules showing that Angiotensin II can influence the expression of NF-κB family members, and the inhibition of the NF-κB pathway can, in turn, promote autophagy and decrease apoptosis and inflammation. aging-us.comresearchgate.net
Regulation of Proliferation and Apoptosis-Related Gene Expression (e.g., Cyclin-D, Bcl2, BAX)
Zofenopril demonstrates a significant ability to regulate the expression of genes centrally involved in controlling cell proliferation and apoptosis.
Cyclin-D: Studies have revealed that zofenopril administration leads to the downregulation of Cyclin-D gene expression. scielo.brusp.br Cyclin-D is a key protein in the regulation of the cell cycle. scielo.br The reduction in Cyclin-D expression by zofenopril is linked to the inhibition of the PI3K/Akt signaling pathway. scielo.br Specifically, the downstream effector of Akt, glycogen synthase kinase-3β (GSK-3β), when active, promotes the expression of Cyclin D1. scielo.brscielo.br By inhibiting Akt phosphorylation, zofenopril indirectly suppresses Cyclin-D expression. scielo.br The regulation of Cyclin D1 is also known to be influenced by the NF-κB pathway, highlighting a potential crosstalk in the mechanisms of zofenopril's action. nih.gov
Bcl2 and BAX: Zofenopril has a dual effect on the expression of the key apoptosis-regulating genes, Bcl2 and BAX. Research findings consistently show that zofenopril downregulates the expression of the anti-apoptotic gene Bcl2 while upregulating the expression of the pro-apoptotic gene BAX. scielo.brusp.brscienceopen.com This shift in the BAX/Bcl2 ratio is a critical determinant in tipping the cellular balance towards apoptosis, or programmed cell death. The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax are central to the mitochondrial pathway of apoptosis. mdpi.com The observed changes in their expression levels suggest a mechanism by which zofenopril can promote the elimination of damaged or unwanted cells. scielo.brusp.br This regulation is also connected to the PI3K/Akt pathway, as Akt can typically increase the levels of anti-apoptotic proteins like Bcl-2 and deactivate pro-apoptotic proteins such as BAX. scielo.brscielo.br
Research Findings on Gene Expression Modulation by Zofenopril
| Gene | Effect of Zofenopril | Signaling Pathway Implicated | Reference |
| NF-κB | Reduced protein expression | PI3K/Akt | scielo.brusp.br |
| Cyclin-D | Downregulated gene expression | PI3K/Akt/GSK-3β | scielo.brusp.br |
| Bcl2 | Downregulated gene expression | PI3K/Akt | scielo.brusp.brscienceopen.com |
| BAX | Upregulated gene expression | PI3K/Akt | scielo.brusp.brscienceopen.com |
Pharmacokinetic and Metabolic Research Methodologies for Zofenopril Calcium Salt
Prodrug Activation and Formation of Zofenoprilat (B1230023)
Zofenopril (B1663440) is administered as a calcium salt, which is a prodrug. nih.govhpra.ie This means it is an inactive compound that is converted into its biologically active form within the body. nih.gov The active metabolite, zofenoprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). nih.govhpra.ie
The activation of zofenopril occurs through the hydrolysis of its thioester bond. hpra.iemims.com This biotransformation is primarily mediated by esterase enzymes found in the plasma and various tissues, including the liver and heart. researchgate.netspringermedizin.decaymanchem.commedscape.com The conversion is rapid and extensive, ensuring that a significant portion of the administered dose becomes pharmacologically active. hpra.iemedscape.com Research indicates that zofenopril is almost completely converted to zofenoprilat, which reaches peak blood levels approximately 1.5 hours after oral administration. hpra.ie Studies in healthy volunteers have demonstrated that after a single oral dose of zofenopril, it is extensively and rapidly hydrolyzed. medscape.com The efficiency of this conversion is a key factor in the drug's potent and long-lasting therapeutic effects. nih.govviamedica.pl In fact, zofenoprilat is estimated to be 6 to 10 times more potent than captopril (B1668294) as an ACE inhibitor. nih.govviamedica.pl
Mechanistic Absorption and Tissue Distribution Studies
The absorption of zofenopril calcium from the gastrointestinal tract is both rapid and complete. hpra.iemims.com While the presence of food may slow down the rate of absorption, it does not significantly affect the total amount of the drug absorbed. hpra.ie Once absorbed, zofenopril and its active metabolite zofenoprilat are distributed throughout the body.
Quantitative Assessment of Tissue Penetration
Studies using radiolabelled zofenopril have been instrumental in quantifying its penetration into various tissues. Following oral administration of ¹⁴C-zofenopril to rats, radioactivity was detected in numerous tissues, with the highest concentrations observed 30 minutes after dosing in key organs such as the kidneys, lungs, and liver, as well as in the plasma. researchgate.net
Animal models have shown that zofenopril achieves sustained inhibition of ACE in cardiac tissue. medscape.com Concentrations of the drug have been found to be higher in the heart and aortic wall than in plasma 24 hours after administration. medscape.com This preferential accumulation in cardiovascular tissues is a distinguishing feature of zofenopril. Approximately 88% of the circulating drug is bound to plasma proteins, and it has a steady-state volume of distribution of 96 liters. hpra.iemims.com
Influence of Lipophilicity on Tissue Uptake and Distribution Characteristics
A defining characteristic of zofenopril is its high lipophilicity, or its ability to dissolve in fats and lipids. nih.govviamedica.plemjreviews.com This property significantly influences its pharmacokinetic profile, contributing to enhanced oral absorption, extensive tissue penetration, and a notable degree of biliary excretion. nih.govviamedica.pl The high lipophilicity of zofenopril facilitates its efficient uptake into tissues, particularly the heart, where it is then hydrolyzed to the active zofenoprilat by local esterases. nih.govviamedica.plemjreviews.com
This efficient tissue uptake and subsequent activation at the site of action contribute to the long-lasting and selective inhibition of cardiac ACE. nih.govviamedica.pl The lipophilicity of zofenopril is considered a key factor in its wide tissue distribution and prolonged duration of action. springermedizin.denih.gov In comparison to its prodrug form, zofenoprilat is less lipophilic. medscape.com The difference in lipophilicity between zofenopril and other ACE inhibitors may explain the variations observed in their tissue distribution and duration of action. springermedizin.denih.gov
Table 1: Comparison of Octanol-Water Distribution Coefficients of Select ACE Inhibitors
| Compound | Distribution Coefficient |
|---|---|
| Enalaprilat (B1671235) | << 0.001 |
| Lisinopril (B193118) | < 0.001 |
| Zofenoprilat | 0.22 |
| Zofenopril | 3.5 |
| Fosinopril | ≈500 |
This table is created based on data from a study comparing the lipophilicity of various ACE inhibitors. researchgate.net
Elucidation of Hepatic and Renal Excretion Pathways
Zofenopril and its metabolites are eliminated from the body through both the kidneys (renal excretion) and the liver (hepatic excretion). hpra.ieresearchgate.net This dual route of elimination is a significant aspect of its pharmacokinetic profile.
Following an oral dose of radiolabelled zofenopril calcium, approximately 69% of the radioactivity is recovered in the urine and 26% in the feces. hpra.iemims.com When radiolabelled zofenoprilat is administered intravenously, about 76% is eliminated in the urine and 16% in the feces, indicating substantial biliary secretion. hpra.ieresearchgate.net The half-life of zofenoprilat is approximately 5.5 hours, and its total body clearance is 1300 ml/min after an oral dose of zofenopril calcium. hpra.ie The dual excretion pathway may be advantageous in patients with impaired function of either the liver or the kidneys.
Enzyme-Mediated Metabolism Investigations (e.g., Esterases, Cytochrome P450 Enzymes)
The primary metabolic pathway for zofenopril is its conversion to the active metabolite zofenoprilat, a process mediated by esterase enzymes. researchgate.netmedscape.com This hydrolysis is rapid and occurs in both blood and various tissues. researchgate.net
Beyond this initial activation, zofenoprilat undergoes further metabolism. Eight different metabolites have been identified in human urine, accounting for 76% of the urinary radioactivity. hpra.ie The main metabolite is zofenoprilat itself, constituting 22% of the total. hpra.ie Other metabolic pathways include:
Glucuronide conjugation (17%) hpra.ie
Cyclization and glucuronide conjugation (13%) hpra.ie
Cysteine conjugation (9%) hpra.ie
S-methylation of the thiol group (8%) hpra.ie
Importantly, in vitro metabolic studies have shown no significant interactions of zofenopril with drugs metabolized by cytochrome P450 (CYP) enzymes. hpra.ie This suggests a lower potential for certain types of drug-drug interactions compared to compounds that are heavily reliant on the CYP system for their metabolism.
Computational and Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches
Computational modeling has become an increasingly valuable tool in understanding and predicting the pharmacokinetic behavior of drugs. For antihypertensive agents like zofenopril, these models can help to better understand the variability in plasma concentrations and therapeutic responses among individuals. nih.gov
Physiologically based pharmacokinetic (PBPK) models integrate physiological and drug-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. While specific PBPK models for zofenopril are not extensively detailed in the provided search results, the development of such models for antihypertensive drugs is an active area of research. nih.govfrontiersin.org These models can incorporate data on factors like blood flow to different organs, tissue composition, and enzyme activity to provide a more mechanistic understanding of a drug's pharmacokinetics. frontiersin.org
Computational approaches, including quantitative structure-activity relationship (QSAR) models, have also been employed to predict the metabolic fate of drugs and their interactions with metabolic enzymes like cytochrome P450. nih.gov Such models can aid in the early stages of drug development by identifying potential metabolic liabilities. nih.gov
Preclinical Pharmacological Investigations of Zofenopril Calcium Salt in Animal Models
Cardioprotective Mechanisms in Experimental Models
Preclinical studies have consistently demonstrated the cardioprotective effects of zofenopril (B1663440) in various experimental settings of cardiac injury. medscape.comresearchgate.net These effects are attributed to a range of mechanisms that collectively preserve myocardial structure and function.
Attenuation of Ventricular Remodeling
Zofenopril has been shown to attenuate ventricular remodeling in animal models of myocardial injury. medscape.comresearchgate.net In rats with congestive heart failure following acute myocardial infarction, both short-term (5 days) and long-term (6 weeks) treatment with zofenopril suppressed the increase in ventricular mass and volume. viamedica.pl This prevention of cardiac remodeling is a crucial aspect of its cardioprotective profile. Furthermore, in a rat model of doxorubicin-induced cardiotoxicity, zofenopril treatment prevented the increase in relative heart weight, indicating its ability to mitigate adverse structural changes in the heart. nih.gov
Mitigation of Myocardial Ischemia-Reperfusion Injury
Zofenopril exhibits significant protective effects against myocardial ischemia-reperfusion (I/R) injury in various animal models. nih.govresearchgate.net In murine and swine models of myocardial I/R, pretreatment with zofenopril led to a significant reduction in myocardial infarct size and levels of cardiac troponin I, a marker of cardiac injury. nih.govnih.gov This cardioprotection is associated with an increase in the bioavailability of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S), two important endogenous signaling molecules with cytoprotective and antioxidant properties. nih.govnih.govahajournals.org Specifically, zofenopril administration increased plasma and myocardial levels of H₂S and NO in mice. nih.govahajournals.org The mechanism involves the potentiation of H₂S and NO signaling pathways, which contribute to reducing oxidative stress and cell death in the ischemic heart. nih.govresearchgate.net In isolated rabbit hearts subjected to I/R, zofenopril improved the recovery of contractile function and reduced the release of lactate (B86563) dehydrogenase, an indicator of cell damage. researchgate.net
| Animal Model | Key Findings | Reference |
|---|---|---|
| Murine Model | Significant reduction in myocardial infarct size and cardiac troponin I levels. Increased plasma and myocardial levels of H₂S and NO. | nih.govnih.gov |
| Swine Model | Significant reduction in myocardial infarct size and cardiac troponin I levels. Preserved ischemic zone endocardial blood flow at reperfusion. | nih.govnih.gov |
| Isolated Rabbit Heart | Improved recovery of contractile function and reduced lactate dehydrogenase release. | researchgate.net |
Vasculoprotective Mechanisms in Experimental Models
Modulation of Endothelial Function
Zofenopril has demonstrated a significant ability to preserve and improve endothelial function in various preclinical models. In spontaneously hypertensive rats (SHRs), zofenopril treatment ameliorated vascular endothelial dysfunction. frontiersin.org This was associated with an increase in the bioavailability of H₂S and NO. nih.gov Specifically, zofenopril restored H₂S levels in the aorta of SHRs. oup.com The active metabolite, zofenoprilat (B1230023), has been shown to promote the proliferation of coronary endothelial cells and induce angiogenesis, the formation of new blood vessels. researchgate.netnih.gov This pro-angiogenic effect is mediated by a constant production of H₂S, which in turn stimulates the KATP channel/Akt/eNOS/ERK1/2 pathway. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Spontaneously Hypertensive Rats (SHRs) | Ameliorated vascular endothelial dysfunction; Increased bioavailability of H₂S and NO. | nih.govfrontiersin.org |
| Bovine Coronary Venular Endothelial Cells (in vitro) | Promoted cell survival and proliferation; Abolished proapoptotic effects of doxorubicin (B1662922). | researchgate.net |
| Porcine Coronary Arteries (in vitro) | Promoted angiogenesis (pseudocapillary formation). | researchgate.net |
| Human Umbilical Vein Endothelial Cells (HUVECs) (in vitro) | Increased all functional features of the angiogenic process. | nih.gov |
Antiatherogenic Effects in Preclinical Settings
Preclinical evidence suggests that zofenopril possesses antiatherogenic properties. medscape.comresearchgate.net Its antioxidant activity is considered a key contributor to these effects. tandfonline.commedscape.comresearchgate.net Zofenopril has been shown to have antioxidant effects against LDL oxidation, a critical step in the development of atherosclerosis. viamedica.pl By reducing oxidative stress and inflammation, zofenopril may help to inhibit the progression of atherosclerotic plaques. researchgate.net
Renoprotective Mechanisms in Experimental Models
Zofenopril has demonstrated protective effects on the kidneys in several experimental models of kidney damage. nih.gov Studies have shown its ability to reduce serum creatinine (B1669602) levels, and urine protein, and mitigate oxidative stress in models such as renal ischemia-reperfusion injury and diabetes-induced nephropathy. nih.gov
A key area of investigation has been zofenopril's ability to counteract kidney damage induced by other drugs, a condition known as nephrotoxicity. nih.govmdpi.comwjbphs.com In a study involving cyclophosphamide-induced nephrotoxicity in rats, zofenopril treatment was shown to provide a nephroprotective effect. nih.gov This was evidenced by a reduction in kidney injury biomarkers and an improvement in the histopathological outcome of the kidney tissue. nih.gov The proposed mechanism for this protection involves the anti-inflammatory and antioxidant activities of zofenopril. nih.gov Specifically, zofenopril helped to restore the antioxidant capacity and reduce pro-inflammatory markers in the kidneys of treated animals. nih.gov
Recent research has also highlighted the efficacy of zofenopril in reducing novel biomarkers for acute kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Cystatin-C (Cys-C), in the context of chemotherapy-induced kidney damage. nih.gov While zofenopril alone showed a non-significant reduction in urinary excretion of urea, creatinine, and protein, it pointed towards a preservation of kidney function. nih.govresearchgate.net
Table 1: Effects of Zofenopril on Markers of Drug-Induced Nephrotoxicity in Rats
| Parameter | Effect of Zofenopril Treatment | Reference |
|---|---|---|
| Serum Creatinine | Reduced | nih.gov |
| Urine Protein | Reduced | nih.gov |
| Oxidative Stress | Mitigated | nih.gov |
| Kidney Injury Molecule-1 (KIM-1) | Decreased | nih.gov |
| Cystatin-C (Cys-C) | Decreased | nih.gov |
| Histopathological Alterations | Improved | nih.gov |
Uroprotective Mechanisms in Experimental Models
Beyond its effects on the kidneys, zofenopril has also been investigated for its protective actions on the urinary system, particularly the bladder.
In a rat model of cyclophosphamide-induced urotoxicity, zofenopril demonstrated significant uroprotective effects. nih.govresearchgate.net Treatment with zofenopril led to the prevention of deleterious effects on the bladder urothelium. nih.govresearchgate.net This was observed through the improvement of histopathological structural alterations in the bladder. nih.govresearchgate.net The underlying mechanism is suggested to be linked to the compound's anti-inflammatory and antioxidant properties. nih.govresearchgate.net The study showed that zofenopril helped in restoring the antioxidant capacity and reducing inflammatory markers in the bladder tissue. nih.gov
Table 2: Effects of Zofenopril on Markers of Drug-Induced Urotoxicity in Rats
| Parameter | Effect of Zofenopril Treatment | Reference |
|---|---|---|
| Histopathological Bladder Alterations | Improved | nih.govresearchgate.net |
| Inflammatory Markers | Reduced | nih.gov |
| Antioxidant Capacity | Restored | nih.gov |
Investigation of Anti-inflammatory Effects in Preclinical Settings
The anti-inflammatory properties of zofenopril have been documented in various preclinical studies. imrpress.commedscape.com These effects are thought to contribute significantly to its protective actions in different tissues. medscape.com The presence of a sulfhydryl group in its structure is believed to be a key contributor to its antioxidant and, consequently, its anti-inflammatory capabilities. nih.govnih.gov
In experimental models, zofenopril has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govscielo.br For instance, in a study on cyclophosphamide-induced toxicity, zofenopril treatment attenuated the increase in these inflammatory markers in kidney tissue. nih.gov Another study in hyperlipidemic rabbits demonstrated that zofenopril significantly reduced serum levels of hs-CRP, IL-6, and TNF-α, indicating its potent anti-inflammatory action in the context of atherosclerosis. researchgate.net This anti-inflammatory activity is also linked to its ability to reduce oxidative stress by decreasing the production of reactive oxygen species. imrpress.com
Table 3: Anti-inflammatory Effects of Zofenopril in Preclinical Models
| Model | Key Findings | Reference |
|---|---|---|
| Cyclophosphamide-Induced Nephrotoxicity in Rats | Attenuated the increase in IL-6 and TNF-α in kidney tissue. | nih.gov |
| Hyperlipidemic Rabbits | Significantly reduced serum hs-CRP, IL-6, and TNF-α. | researchgate.net |
| General Preclinical Models | Exhibits anti-inflammatory effects, contributing to anti-ischemic and antiatherogenic properties. | medscape.commedscape.com |
Studies on Peripheral Nerve Regeneration
Research in animal models has suggested a beneficial role for zofenopril in the healing process of peripheral nerve injuries. researchgate.netnih.govnih.gov In a rat model of sciatic nerve crush injury, the administration of zofenopril was found to promote nerve regeneration. nih.gov
The study evaluated nerve recovery through functional assessments, such as the sciatic functional index (SFI), and electrophysiological and histomorphological analyses. nih.gov The results indicated that the zofenopril-treated group showed significantly higher SFI values in the second week post-injury compared to control groups. nih.gov This suggests an acceleration of nerve healing. nih.gov Morphological analysis at six weeks post-injury further supported these findings, with the zofenopril group exhibiting a higher number of regenerated nerve fibrils. researchgate.net The antioxidant properties of zofenopril are believed to contribute to these positive effects on nerve repair. researchgate.netnih.gov
Table 4: Effects of Zofenopril on Peripheral Nerve Regeneration in a Rat Model
| Parameter | Effect of Zofenopril Treatment | Reference |
|---|---|---|
| Sciatic Functional Index (SFI) | Significantly higher in the 2nd week | nih.gov |
| Regenerated Nerve Fibril Number | Highest in the zofenopril group | researchgate.net |
| Electromyography (EMG) Results | Supported improvement in nerve healing | nih.gov |
Anti-tumorigenic Activity in Experimental Models
Preclinical investigations have explored the potential of zofenopril to inhibit tumor growth. scielo.brnih.govscielo.br In a study using a mouse model with Ehrlich solid carcinoma, zofenopril treatment resulted in a significant reduction of tumor weight. scielo.brscielo.br This was accompanied by a marked decrease in serum levels of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF), as well as tumor levels of Angiotensin II and Carcinoembryonic Antigen (CEA). scielo.br
The anti-tumor activity of zofenopril is thought to be mediated through the modulation of several signaling pathways. scielo.br The study observed that zofenopril downregulated the gene expression of the anti-apoptotic protein Bcl-2 and upregulated the pro-apoptotic gene BAX. scielo.br Furthermore, zofenopril was found to reduce the protein expression of key components of the PI3K/AKT signaling pathway, including PI3K, phosphorylated AKT (pAKT), and phosphorylated GSK-3β (pGSK-3β), as well as NFκB. scielo.br Interestingly, zofenopril did not interfere with the antitumor activity of doxorubicin in a separate experimental model, suggesting its potential use in combination therapies. nih.gov
Table 5: Anti-tumorigenic Effects of Zofenopril in a Mouse Model
| Parameter | Effect of Zofenopril Treatment | Reference |
|---|---|---|
| Tumor Weight | Significantly reduced | scielo.brscielo.br |
| Serum IL-6 and VEGF | Significantly reduced | scielo.br |
| Tumor Angiotensin II and CEA | Significantly reduced | scielo.br |
| BAX Gene Expression (Pro-apoptotic) | Upregulated | scielo.br |
| Bcl-2 Gene Expression (Anti-apoptotic) | Downregulated | scielo.br |
| PI3K/pAKT/pGSK-3β/NFκB Protein Expression | Reduced | scielo.br |
Advanced Analytical Methodologies for Zofenopril Calcium Salt and Zofenoprilat Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the simultaneous determination of zofenopril (B1663440) and zofenoprilat (B1230023) in human plasma due to its high sensitivity and specificity. pillbuys.comnih.gov These methods are essential for detailed pharmacokinetic assessments following the administration of zofenopril calcium salt. nih.gov
Effective sample preparation is critical to prevent the degradation of zofenoprilat and to isolate the analytes from complex biological matrices like plasma. pillbuys.comoup.com
Derivatization : To prevent the oxidative degradation of the free sulfhydryl group on zofenoprilat, a derivatization step is frequently employed. nih.gov One common approach involves treating the plasma sample with N-ethylmaleimide (NEM), which reacts with the thiol group to form a stable succinimide (B58015) derivative. pillbuys.comnih.gov This chemical stabilization is necessary for accurate quantification. pillbuys.com Other derivatization reagents, such as p-bromophenacyl bromide (p-BPB), have also been utilized. cpu.edu.cn An alternative strategy involves using a reducing agent like 1,4-Dithiothreitol (DTT) to revert any formed disulfide dimers back into the active thiol form of zofenoprilat and to protect it from further oxidation during sample processing. oup.comnih.gov
Liquid-Liquid Extraction (LLE) : Following stabilization or derivatization, LLE is a common technique for extracting the analytes and their internal standards from the plasma. pillbuys.comnih.gov Acidified plasma samples are often extracted with organic solvents such as toluene (B28343) or methyl tert-butyl ether. pillbuys.comnih.govoup.comnih.gov For instance, one method involves adding phosphoric acid and tetrabutylammonium (B224687) hydrogen sulphate to the plasma before shaking with toluene. pillbuys.com Another approach uses hydrochloric acid before extraction with methyl tert-butyl ether. oup.com
Solid-Phase Extraction (SPE) : While LLE is widely used, some methodologies have also incorporated SPE, sometimes in combination with LLE, for sample purification. oup.com
The extraction recovery rates are a key indicator of the efficiency of these preparation techniques. Studies have reported average extraction recoveries of approximately 84.8% for zofenopril and 70.1% for the NEM-derivatized zofenoprilat. pillbuys.comnih.gov Another validated method demonstrated mean absolute recoveries ranging from 87.67% to 91.61% for zofenopril and 82.96% to 86.73% for zofenoprilat across different concentration levels. oup.com
The development of a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatographic Conditions : Separation is typically achieved using reversed-phase columns, such as a C8 or C18 column. nih.govnih.gov Mobile phases are often composed of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency. oup.comnih.govnih.gov
Mass Spectrometric Detection : A triple-stage quadrupole mass spectrometer is commonly used, operating with an electrospray ionization (ESI) source in either negative or positive ion mode. pillbuys.comnih.gov The high selectivity of the method is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard. pillbuys.com
Method Validation : Validation is performed to confirm that the analytical method is suitable for its intended purpose. This includes establishing the calibration range over which the method is linear. For zofenopril, a validated concentration range of 1–300 ng/mL has been reported, while for zofenoprilat, the range is 2–600 ng/mL. pillbuys.comnih.gov Another method established linearity for zofenopril from 0.2 to 80 ng/mL and for zofenoprilat from 0.5 to 200 ng/mL. oup.com
Table 1: Summary of LC-MS/MS Method Parameters for Zofenopril and Zofenoprilat Analysis
| Parameter | Method 1 pillbuys.comnih.gov | Method 2 oup.comnih.gov |
|---|---|---|
| Analytes | Zofenopril, Zofenoprilat | Zofenopril, Zofenoprilat |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Derivatization with N-ethylmaleimide (NEM), followed by Liquid-Liquid Extraction with toluene. | Stabilization with 1,4-Dithiothreitol (DTT), followed by Liquid-Liquid Extraction with methyl tert-butyl ether. |
| LC Column | Not specified | Agilent ZORBAX Eclipse XDB-C8 |
| Ionization Mode | Negative Ion Spray (ESI) | Positive Electrospray (ESI) |
| Detection | Triple-Stage Quadrupole (MRM) | Triple-Quadrupole (MRM) |
| Calibration Range (Zofenopril) | 1–300 ng/mL | 0.2–80 ng/mL (based on LLOQ and QC levels) |
| Calibration Range (Zofenoprilat) | 2–600 ng/mL | 0.5–200 ng/mL (based on LLOQ and QC levels) |
A thorough evaluation of the method's performance characteristics is essential for its validation.
Specificity and Selectivity : The methods demonstrate high specificity, with no significant interference observed from endogenous components in the plasma at the retention times of the analytes and internal standards. oup.comnih.gov The use of MRM detection contributes significantly to this selectivity. pillbuys.com
Lower Limit of Quantification (LLOQ) : The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ut.eesepscience.com For zofenopril, reported LLOQ values are 1 ng/mL and 0.2 ng/mL. pillbuys.comoup.com For zofenoprilat, LLOQ values of 2 ng/mL and 0.5 ng/mL have been established. pillbuys.comoup.com
Accuracy and Precision : The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. gabi-journal.net For LC-MS/MS methods analyzing zofenopril and zofenoprilat, both inter- and intra-assay precision and accuracy have been reported to be better than 10% or within a relative standard deviation (RSD) of ±15%. pillbuys.comnih.govoup.com At the LLOQ, the accepted precision is typically within ±20%. sepscience.com
Table 2: Validation Parameters for LC-MS/MS Quantification of Zofenopril and Zofenoprilat
| Parameter | Analyte | Reported Value (Method 1) pillbuys.comnih.gov | Reported Value (Method 2) oup.com |
|---|---|---|---|
| LLOQ | Zofenopril | 1 ng/mL | 0.2 ng/mL |
| Zofenoprilat | 2 ng/mL | 0.5 ng/mL | |
| Accuracy & Precision (Inter/Intra-assay) | Zofenopril | < 10% | RSD < 15% |
| Zofenoprilat | < 10% | RSD < 15% | |
| Extraction Recovery | Zofenopril | ~84.8% | 87.7% - 91.6% |
| Zofenoprilat | ~70.1% | 83.0% - 86.7% |
UV Spectrophotometric Methodologies
UV spectrophotometry offers a simpler, more economical, and rapid alternative for the quantification of zofenopril calcium, particularly in bulk drug and pharmaceutical dosage forms. bch.roresearchgate.net These methods are advantageous for quality control purposes. researchgate.net
The basis of spectrophotometric quantification lies in the molecule's ability to absorb UV radiation and the linear relationship between absorbance and concentration.
Spectroscopic Properties : In distilled water, zofenopril calcium exhibits a characteristic maximum absorption peak (λmax) at 248 nm. bch.roresearchgate.netrevistadechimie.ro The apparent molar absorptivity (ε) at this wavelength has been calculated to be 1.317 x 10⁴ L·mol⁻¹·cm⁻¹. bch.roresearchgate.net
Beer-Lambert Law : This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl). edinst.comkhanacademy.org For zofenopril calcium in distilled water, the method demonstrates adherence to the Beer-Lambert law over a concentration range of 2-70 μg/mL, confirming a linear relationship suitable for quantitative analysis. bch.roresearchgate.netrevistadechimie.ro
Table 3: Spectroscopic and Linearity Data for UV Method of Zofenopril Calcium
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Distilled Water | bch.roresearchgate.net |
| Maximum Absorbance (λmax) | 248 nm | bch.roresearchgate.netrevistadechimie.ro |
| Molar Absorptivity (ε) | 1.317 x 10⁴ L·mol⁻¹·cm⁻¹ | bch.roresearchgate.net |
| Linearity Range (Beer-Lambert Law) | 2-70 μg/mL | bch.roresearchgate.netrevistadechimie.ro |
A simple UV spectrophotometric method has been developed and validated for quantifying zofenopril calcium in tablets, following International Conference on Harmonization (ICH) guidelines. bch.ro
Sample Preparation : For the analysis of tablets, a powder equivalent to a specific amount of zofenopril calcium is dissolved in distilled water, shaken, diluted to a known volume, and filtered before measurement. bch.ro
Validation Parameters : The method has been validated for several key parameters:
Specificity : The method is considered specific as common pharmaceutical excipients (such as talc, starch, lactose, and magnesium stearate) did not show any interference at the analytical wavelength. bch.ro
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD, the lowest amount of analyte that can be detected, was found to be 0.5052 μg/mL. bch.roresearchgate.net The LOQ, the lowest amount that can be quantitatively determined with suitable precision and accuracy, was 1.5310 μg/mL. bch.roresearchgate.net
Accuracy and Recovery : The accuracy of the method was confirmed by recovery studies. The percentage recovery of zofenopril from pharmaceutical formulations ranged from 98.088% to 101.988%, indicating excellent accuracy. bch.roresearchgate.net For tablets of different strengths, the recovery values were consistently high, confirming the method's repeatability and reproducibility. bch.ro
Table 4: Validation Parameters for UV Spectrophotometric Analysis of Zofenopril Calcium in Pharmaceutical Formulations
| Validation Parameter | Result | Reference |
|---|---|---|
| Specificity | No interference from common excipients (talc, starch, lactose, magnesium stearate) | bch.ro |
| Limit of Detection (LOD) | 0.5052 μg/mL | bch.roresearchgate.net |
| Limit of Quantification (LOQ) | 1.5310 μg/mL | bch.roresearchgate.net |
| Accuracy (% Recovery) | 98.088% - 101.988% | bch.roresearchgate.net |
| Linearity | r > 0.999 (in the range of 2-70 μg/mL) | bch.roresearchgate.net |
Other Chromatographic Techniques (e.g., HPLC-UV, Gas Chromatography-Mass Spectrometry)
Beyond liquid chromatography-mass spectrometry (LC-MS), other chromatographic methods are pivotal for the analysis of zofenopril and zofenoprilat in various contexts, from pharmaceutical formulations to biological matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the determination of zofenopril calcium in pharmaceutical tablets due to its simplicity, accuracy, and reproducibility. medjchem.com Several methods have been developed and validated for this purpose.
A common approach involves reversed-phase chromatography. medjchem.comoup.com For instance, a validated method uses a Prontosil LC18 column with an isocratic mobile phase composed of acetonitrile and phosphate (B84403) buffer (e.g., 80:20, v/v at pH 2.5). medjchem.com Detection is typically carried out at a wavelength where zofenopril shows significant absorbance, such as 205 nm or 248 nm. medjchem.combch.ro Under these conditions, zofenopril can be effectively separated and quantified with a retention time of around 4.27 minutes. medjchem.com Validation of these methods according to International Conference on Harmonization (ICH) guidelines confirms their suitability for routine quality control. medjchem.combch.ro Key validation parameters demonstrate the robustness of the technique. Linearity is often established over a concentration range like 90-210 µg/mL with correlation coefficients (R²) exceeding 0.995. medjchem.com The precision is confirmed by low relative standard deviation (RSD) values for both intra-day and inter-day analyses, typically under 2%. medjchem.com Accuracy is demonstrated by high recovery rates, often between 99% and 101%. medjchem.comresearchgate.net
For the simultaneous determination of zofenopril and other drugs like hydrochlorothiazide (B1673439), gradient elution methods may be employed to achieve optimal separation. oup.com In such cases, the detection wavelength might be adjusted (e.g., 270 nm) to provide adequate sensitivity for both compounds. oup.com
Table 1: Example of HPLC-UV Method Parameters for Zofenopril Quantification
| Parameter | Condition/Value | Source(s) |
| Column | Reversed-phase Prontosil LC18 (250 mm x 4.6 mm, 5 µm) | medjchem.com |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 2.5) (80:20, v/v) | medjchem.com |
| Flow Rate | 2.0 mL/min | medjchem.com |
| Detection Wavelength | 205 nm | medjchem.com |
| Retention Time | 4.27 min | medjchem.com |
| Linearity Range | 90 - 210 µg/mL | medjchem.com |
| Correlation Coefficient (R²) | > 0.995 | medjchem.com |
| LOD | 0.129 µg/mL | oup.com |
| LOQ | 0.292 µg/mL | oup.com |
| Accuracy (Recovery) | 99.34% - 100.21% | medjchem.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers a highly selective and sensitive method for the simultaneous determination of the prodrug zofenopril and its active metabolite, zofenoprilat, in plasma. nih.gov This technique separates compounds based on their boiling point and molecular weight in the GC column before they are fragmented and detected by the mass spectrometer, which measures the mass-to-charge ratio of the fragments. nih.govetamu.edu
A validated GC-MS method for zofenopril and zofenoprilat involves several key sample preparation steps. nih.gov To handle the active sulfhydryl group of zofenoprilat and prepare the compounds for gas-phase analysis, blood samples are first treated with N-ethylmaleimide. nih.govnih.gov This is followed by purification using a combination of liquid-liquid and solid-phase extraction. The extracts are then methylated before being reconstituted in a suitable solvent like tetramethylbenzene. nih.gov
The analysis is performed using a fused-silica capillary column, and detection is achieved with a mass-selective detector. nih.gov This method allows for the chromatographic resolution of the analytes and their respective internal standards, with a common fragment ion monitored for quantification. nih.gov The technique achieves a low limit of quantitation, approximately 1 ng/mL in plasma, making it suitable for pharmacokinetic studies. nih.gov
Techniques for Investigating Inclusion Complexes with Cyclodextrins
Zofenopril calcium is a highly lipophilic drug with low water solubility. researchgate.netbch.ro To enhance its solubility and bioavailability, it can be formulated into inclusion complexes with cyclodextrins (CDs), such as β-cyclodextrin (β-CD), 2-hydroxypropyl-β-cyclodextrin (HPBCD), and randomly methylated β-cyclodextrin (RAMEB). researchgate.netbch.roresearchgate.net The formation of these host-guest complexes, where the zofenopril molecule is encapsulated within the CD cavity, is confirmed using a suite of advanced analytical techniques. researchgate.netresearchgate.netnih.gov
Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for providing evidence of inclusion complex formation in the solid state. bch.roresearchgate.net These techniques monitor changes in the physical properties of substances as a function of temperature. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. The DSC thermogram of pure crystalline zofenopril calcium shows a sharp endothermic peak corresponding to its melting point. researchgate.net In contrast, the thermogram of the inclusion complex shows either a significant reduction in the intensity of this peak or its complete disappearance. researchgate.netsci-hub.se This indicates that the drug is no longer present in its crystalline form but is instead molecularly dispersed within the amorphous cyclodextrin (B1172386), which is strong evidence of successful inclusion. researchgate.netnih.gov The physical mixture of zofenopril and the cyclodextrin typically shows a superposition of the thermal events of both individual components, retaining the drug's melting peak, albeit at a possibly reduced intensity. bch.roresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA curves for cyclodextrins show an initial weight loss at temperatures around 90-130 °C, corresponding to the dehydration of water molecules from the CD cavity. nih.gov The thermal behavior of the zofenopril-CD inclusion complex is distinct from that of the physical mixture or the individual components, often showing different degradation profiles and temperatures, further confirming the interaction between the host and guest molecules. bch.roresearchgate.net
Powder X-Ray Diffractometry (PXRD) is a powerful technique for assessing the crystalline nature of a sample and is widely used to confirm the formation of inclusion complexes. bch.roresearchgate.net The PXRD pattern of pure zofenopril calcium exhibits a series of sharp, characteristic diffraction peaks, indicative of its crystalline structure. researchgate.net For example, characteristic peaks for zofenopril are observed at 2θ angles such as 9.72°, 16.00°, 17.70°, and 19.98°. researchgate.net
In contrast, cyclodextrins are generally amorphous and show a broad halo in their diffractograms. researchgate.net When an inclusion complex is formed, the sharp diffraction peaks of zofenopril either disappear completely or are significantly attenuated in the PXRD pattern of the complex. bch.roresearchgate.net The resulting pattern often resembles the amorphous halo of the cyclodextrin. researchgate.net This change signifies the loss of crystallinity of the drug as it is encapsulated within the CD cavity. nih.gov A simple physical mixture of the two components would typically show the peaks of the crystalline drug superimposed on the amorphous halo of the cyclodextrin, confirming that a true inclusion complex was not formed under those conditions. bch.roresearchgate.net
Table 2: PXRD Peak Analysis for Zofenopril-HPBCD Complex
| Sample | PXRD Pattern Description | Interpretation | Source(s) |
| Zofenopril Calcium | Sharp, intense peaks at specific 2θ angles (e.g., 9.72°, 16.00°, 17.70°, 19.00°, 19.98°) | Crystalline structure | researchgate.net |
| HPBCD | Broad, diffuse halo with no sharp peaks | Amorphous structure | researchgate.net |
| Physical Mixture | Superposition of Zofenopril's sharp peaks on HPBCD's amorphous halo | Both components retain their original solid-state form | researchgate.net |
| Inclusion Complex | Disappearance or drastic reduction in the intensity of Zofenopril's characteristic peaks; pattern dominated by the amorphous halo | Loss of drug crystallinity, indicating inclusion into the CD cavity | researchgate.net |
Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for evaluating the molecular interactions between the guest (zofenopril) and the host (cyclodextrin). researchgate.netscispace.com The formation of an inclusion complex is confirmed by observing changes in the characteristic vibrational bands of the zofenopril molecule. scispace.com
The FTIR spectrum of pure zofenopril calcium shows distinct peaks corresponding to its various functional groups. bch.ro When zofenopril is included in the cyclodextrin cavity, certain vibrational bands may shift in position, change in intensity, or even disappear. bch.roscispace.com For instance, the C=O stretching vibrations of zofenopril might be shifted in the spectrum of the inclusion complex compared to the pure drug. bch.ro The disappearance or shifting of peaks associated with the aromatic rings of zofenopril can indicate that these moieties are entrapped within the hydrophobic CD cavity. bch.ro In a study with RAMEB, the C-H stretching vibration of the aromatic rings, present in the pure drug and the physical mixture, was absent in the spectrum of the kneaded inclusion complex, suggesting the aromatic ring was enclosed within the RAMEB cavity. bch.ro These spectral changes are irrefutable proof of interaction between the host and guest molecules, which is not typically observed in a simple physical mixture. bch.roscispace.com
UV-Visible spectroscopy is a valuable and straightforward method used to study the formation of inclusion complexes in aqueous solutions. researchgate.netbch.ro The principle relies on the change in the electronic environment of the guest molecule upon its inclusion into the less polar cyclodextrin cavity, which can lead to a modification of its absorption spectrum (hyperchromic or hypochromic effect). researchgate.netmendeley.com
By preparing a series of solutions with a fixed concentration of zofenopril and increasing concentrations of the cyclodextrin, changes in the absorbance of zofenopril at its maximum absorption wavelength (λmax, ~248 nm) can be monitored. bch.robch.ro This data is then used to confirm complexation and to determine key parameters of the interaction. researchgate.net
The stoichiometry of the complex (the molar ratio of drug to cyclodextrin) can be determined using the continuous variation method, also known as Job's plot. researchgate.netscispace.com This involves plotting the change in absorbance against the mole fraction of the drug, with the maximum of the plot indicating the stoichiometry, which is often found to be 1:1 for zofenopril and cyclodextrins like HPBCD. researchgate.netscispace.com Furthermore, the data can be used to calculate the apparent stability constant (K) of the complex using equations like the Benesi-Hildebrand equation, which provides a quantitative measure of the strength of the host-guest interaction. researchgate.netscispace.com
Mechanistic Drug Drug and Drug Substance Interactions in Preclinical Research
Mechanistic Interactions with Other Angiotensin-Converting Enzyme Inhibitors
Preclinical studies have consistently demonstrated that zofenopril (B1663440) possesses distinct characteristics when compared to other ACE inhibitors, such as captopril (B1668294), enalapril (B1671234), ramipril (B1678797), and lisinopril (B193118). These differences are evident in its potency, duration of action, and tissue-specific effects.
The active metabolite, zofenoprilat (B1230023), has shown superior potency in inhibiting ACE in various tissues compared to several other agents. In homogenates from spontaneously hypertensive rats (SHRs), zofenoprilat was found to be approximately six times more potent than captopril and twice as potent as enalaprilat (B1671235). mdpi.com However, it was about three times less potent than ramiprilat (B1678798) in the same models. mdpi.com In vitro studies using rabbit lung ACE also confirmed that zofenopril's active form was more potent than captopril, with IC50 values of 8 nM versus 23 nM, respectively. researchgate.net
A key differentiating feature of zofenopril is its high lipophilicity, which facilitates enhanced tissue penetration and a prolonged duration of action, particularly in cardiac tissue. mdpi.comnih.gov In spontaneously hypertensive rats, zofenopril produced a striking and long-lasting inhibition of cardiac ACE; 24 hours after administration, cardiac ACE remained inhibited by 46%. nih.gov In contrast, the inhibitory effects of equivalent oral doses of captopril, enalapril, ramipril, and lisinopril on cardiac ACE had dissipated by this time. nih.gov This sustained tissue-level activity distinguishes zofenopril from other prodrug ACE inhibitors like enalapril and ramipril, which are activated incompletely and primarily in the serum and kidney. mdpi.com
Furthermore, in a mouse model of carotid artery stenosis, zofenopril was found to be superior to enalapril in reducing intimal hyperplasia, a key process in restenosis. nih.gov This beneficial effect was attributed to mechanisms independent of its ACE inhibitory activity. nih.gov
Table 1: Comparative Potency and Cardiac ACE Inhibition of Zofenoprilat vs. Other ACE Inhibitors in Preclinical Models
| ACE Inhibitor | Comparative Potency (vs. Zofenoprilat) | Cardiac ACE Inhibition at 24h (SHR Model) | Reference |
|---|---|---|---|
| Zofenoprilat | - | Significant, long-lasting inhibition (46% inhibition remaining) | mdpi.comnih.gov |
| Captopril | ~6x less potent | Effect disappeared | mdpi.comresearchgate.netnih.gov |
| Enalaprilat | ~2x less potent | Effect disappeared | mdpi.comnih.gov |
| Ramiprilat | ~3x more potent | Effect disappeared | mdpi.comnih.gov |
| Lisinopril | Not specified | Effect disappeared | nih.gov |
Investigations of Interactions Affecting Zofenopril Metabolism (e.g., Role of CYP Enzymes)
Preclinical research indicates that the bioactivation of zofenopril is not primarily dependent on the cytochrome P450 (CYP) enzyme system, a common pathway for many drug interactions. Zofenopril is a prodrug that undergoes rapid and complete hydrolysis to its active diacid metabolite, zofenoprilat. researchgate.net
This metabolic conversion is mediated by esterases present in plasma and various tissues. nih.gov Studies have highlighted the efficiency of this process, noting that zofenopril is promptly hydrolyzed by cardiac esterases after being taken up by the heart tissue. nih.gov This localized activation within tissues is a distinguishing characteristic compared to other ACE inhibitor prodrugs. nih.gov Research in canine models has further identified the gut, liver, and lungs as significant sites for this first-pass hydrolytic bioactivation. The available preclinical literature does not extensively document significant interactions involving CYP enzymes in the metabolism of zofenopril, suggesting a lower potential for drug-drug interactions mediated by this system.
Influence on Endogenous Biomarkers and Physiological Pathways
Zofenopril's interactions extend beyond ACE inhibition to modulate several endogenous biomarkers and pathways, largely attributed to its unique sulfhydryl moiety.
A significant finding from preclinical studies is zofenopril's ability to act as a hydrogen sulfide (B99878) (H₂S) donor. nih.govresearchgate.net In spontaneously hypertensive rats, zofenopril administration led to increased levels of H₂S in both plasma and heart tissue. researchgate.net This release of H₂S has been linked to the inhibition of the MAPK and mTOR pathways, which in turn reduces vascular smooth muscle cell proliferation and migration, key events in vascular remodeling and disease. nih.gov This H₂S-mediated mechanism is considered to provide beneficial effects independent of its ACE inhibitory action. nih.gov
Zofenopril also influences the nitric oxide (NO) pathway. Studies have shown it can increase NO production by red blood cells and enhance the participation of NO in maintaining endothelial function. researchgate.netnih.gov
In models of organ injury, zofenopril demonstrated significant protective effects by modulating biomarkers of oxidative stress and inflammation. In a rat model of renal ischemia/reperfusion injury, zofenopril treatment prevented the injury-induced increases in lipid peroxidation, protein oxidation, and nitric oxide levels. It also counteracted the rise in xanthine (B1682287) oxidase and myeloperoxidase activities while preventing the depletion of the antioxidant enzymes catalase and superoxide (B77818) dismutase.
Table 2: Effect of Zofenopril on Endogenous Biomarkers in Preclinical Models
| Biomarker/Pathway | Observed Effect | Animal Model | Reference |
|---|---|---|---|
| Hydrogen Sulfide (H₂S) | Increased levels in plasma and heart tissue | Spontaneously Hypertensive Rat | researchgate.net |
| MAPK and mTOR Pathways | Inhibited | Mouse Vascular Smooth Muscle Cells | nih.gov |
| Nitric Oxide (NO) | Increased production by red blood cells | Spontaneously Hypertensive Rat | nih.gov |
| Lipid Peroxidation & Protein Oxidation | Prevented increase | Rat (Renal Ischemia/Reperfusion) | |
| Catalase & Superoxide Dismutase | Prevented decrease | Rat (Renal Ischemia/Reperfusion) | |
| Myeloperoxidase & Xanthine Oxidase | Prevented increase | Rat (Renal Ischemia/Reperfusion) |
Assessment of Synergistic or Antagonistic Effects in Animal Models
Preclinical animal models have been utilized to assess the synergistic or antagonistic effects of zofenopril when co-administered with other agents. These studies reveal pharmacodynamic interactions that can enhance therapeutic effects or counteract pathological processes.
A synergistic interaction has been described between zofenopril and thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ). The diuretic can cause an increase in plasma renin activity, which is then counteracted by the ACE inhibition of zofenopril, leading to a more effective antihypertensive response.
In a mouse model of audiogenic seizures, zofenopril demonstrated a synergistic anticonvulsant effect when combined with certain antiepileptic drugs (AEDs). researchgate.net The co-administration of ineffective doses of zofenopril with agents like carbamazepine, lamotrigine, and valproate significantly increased their potency. researchgate.net This interaction was determined to be pharmacodynamic in nature, as zofenopril did not alter the plasma or brain concentrations of the AEDs. researchgate.net
Research using a model of ischemic myocardium showed a "superadditive response," or synergism, when zofenopril was combined with cromakalim, a potassium channel opener. mdpi.com Furthermore, in a study involving spontaneously hypertensive rats treated with the ACE2 inhibitor MLN-4760, zofenopril administration counteracted MLN-induced adiposity and improved cardiac function, suggesting it can mitigate some detrimental effects of ACE2 inhibition. researchgate.net
Table 3: Synergistic and Antagonistic Effects of Zofenopril in Animal Models
| Co-administered Agent | Animal Model | Observed Effect | Interaction Type | Reference |
|---|---|---|---|---|
| Hydrochlorothiazide (HCTZ) | General (Mechanism-based) | Enhanced antihypertensive effect | Synergistic | |
| Antiepileptic Drugs (e.g., Carbamazepine, Valproate) | DBA/2 Mice (Audiogenic Seizures) | Potentiated anticonvulsant activity | Synergistic | researchgate.net |
| Cromakalim (KATP Opener) | Ischemic Myocardium Model | Superadditive cardioprotective response | Synergistic | mdpi.com |
| MLN-4760 (ACE2 Inhibitor) | Spontaneously Hypertensive Rat | Reduced MLN-induced adiposity; improved cardiac function | Antagonistic (of negative effects) | researchgate.net |
Comparative Preclinical and Mechanistic Studies of Zofenopril Calcium Salt
Comparison with Other Sulfhydryl-Containing ACE Inhibitors (e.g., Captopril) on Mechanistic Outcomes
The primary comparator in the sulfhydryl-containing ACE inhibitor subgroup is captopril (B1668294). While both zofenopril (B1663440) and captopril exhibit antioxidant properties attributed to their -SH group, preclinical studies indicate significant differences in their potency and spectrum of activity. Zofenopril, and its active metabolite zofenoprilat (B1230023), have demonstrated superior cardioprotective effects in models of ischemia-reperfusion injury.
In isolated rat heart models, zofenoprilat was found to be approximately six times more potent than captopril in inhibiting ACE. researchgate.net Furthermore, studies have highlighted zofenopril's greater efficacy in preserving cardiac function and reducing tissue damage. For instance, in one study, zofenopril was significantly more effective than captopril in improving contractile force and reducing the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury, during reperfusion. researchgate.net While captopril did show some cardioprotective effects, they were observed at significantly higher concentrations compared to zofenopril. researchgate.net
The enhanced cardioprotection afforded by zofenopril is also linked to its ability to modulate endogenous protective pathways. Zofenopril has been shown to increase the bioavailability of hydrogen sulfide (B99878) (H₂S), a signaling molecule with potent cytoprotective and antioxidant effects. ahajournals.orgahajournals.org This effect was not observed with other ACE inhibitors in the same preclinical models. nih.gov Additionally, zofenopril demonstrated a more pronounced and sustained inhibition of cardiac ACE compared to captopril. nih.gov Eight hours after administration in rats, cardiac ACE activity was inhibited by approximately 60% with zofenopril, compared to about 30% with captopril. nih.gov
| Mechanistic Outcome | Zofenopril | Captopril | Key Findings |
| ACE Inhibition Potency | High (Zofenoprilat is ~6x more potent than captopril) | Moderate | Zofenoprilat shows significantly greater potency in inhibiting ACE. researchgate.net |
| Cardioprotection (Ischemia/Reperfusion) | Significant improvement in contractile force and reduction in LDH release at lower concentrations. | Cardioprotective effects observed at higher concentrations. | Zofenopril is more potent in protecting the myocardium from ischemia-reperfusion injury. researchgate.net |
| Cardiac ACE Inhibition (8h post-dose) | ~60% inhibition | ~30% inhibition | Zofenopril provides more sustained inhibition of cardiac ACE. nih.gov |
| Hydrogen Sulfide (H₂S) Bioavailability | Increases H₂S levels | Not reported to have the same effect | Zofenopril's cardioprotective effects are partly mediated by the H₂S pathway. ahajournals.orgahajournals.orgnih.gov |
Comparison with Non-Sulfhydryl ACE Inhibitors (e.g., Enalapril (B1671234), Ramipril (B1678797), Lisinopril) on Mechanistic Outcomes
When compared to non-sulfhydryl ACE inhibitors such as enalapril, ramipril, and lisinopril (B193118), zofenopril's distinct advantages become even more apparent, largely stemming from its chemical structure and pharmacokinetic properties. A key differentiator is zofenopril's high lipophilicity, which facilitates greater tissue penetration and sustained local ACE inhibition, particularly in the heart and blood vessels. viamedica.plnih.govmedscape.com
Preclinical studies have consistently shown that zofenopril exerts more potent and long-lasting inhibition of cardiac ACE than enalapril and ramipril. nih.gov For example, 24 hours after administration, cardiac ACE remains inhibited by approximately 45% with zofenopril, whereas the effects of equivalent doses of other non-sulfhydryl ACE inhibitors are virtually absent. nih.gov This sustained tissue-level activity is believed to contribute to its superior cardioprotective effects. In comparative studies, zofenopril was more effective than enalapril in reducing myocardial infarct size and preserving cardiac function following ischemia-reperfusion injury. medscape.com
Furthermore, zofenopril's sulfhydryl group confers significant antioxidant properties that are not shared by non-sulfhydryl ACE inhibitors. nih.govtandfonline.com In experimental models, zofenopril has been shown to directly scavenge free radicals and upregulate the expression of key antioxidant enzymes such as thioredoxin-1 (Trx-1) and glutathione (B108866) peroxidase-1 (GPx-1) in myocardial tissue. ahajournals.org This antioxidant activity, combined with its effects on nitric oxide (NO) and H₂S bioavailability, provides a multi-faceted mechanism for vasoprotection and cardioprotection that extends beyond simple ACE inhibition. ahajournals.orgemjreviews.com In contrast, enalapril did not demonstrate the same antioxidant effects in similar preclinical settings. emjreviews.com
A study comparing zofenopril with ramipril found that while both drugs were effective in reducing myocardial infarct size, zofenopril's protective mechanism was associated with an increase in H₂S and NO bioavailability, an effect not observed with ramipril. nih.gov
| Mechanistic Outcome | Zofenopril | Enalapril | Ramipril | Lisinopril | Key Findings |
| Lipophilicity | High | Low | Moderate | Low | Zofenopril's high lipophilicity allows for greater tissue penetration. viamedica.plresearchgate.net |
| Cardiac ACE Inhibition (24h post-dose) | ~45% inhibition | ~0% inhibition | ~0% inhibition | Not specified | Zofenopril exhibits more prolonged cardiac ACE inhibition. nih.gov |
| Antioxidant Activity | Significant (due to -SH group) | Negligible | Negligible | Negligible | Zofenopril's antioxidant properties contribute to its cardioprotective effects. nih.govtandfonline.comahajournals.orgemjreviews.com |
| Effect on NO & H₂S Bioavailability | Increases both | No significant effect | No significant effect | Not specified | Zofenopril uniquely enhances the bioavailability of these vasoprotective molecules. ahajournals.orgnih.gov |
| Cardioprotection (Infarct Size Reduction) | Significant reduction | Less effective than zofenopril | Effective, but through different mechanisms | Not directly compared in these studies | Zofenopril demonstrates robust cardioprotection in preclinical models. nih.govmedscape.com |
Distinctive Mechanistic Advantages in Preclinical Models
The unique chemical structure and properties of zofenopril (calcium salt) translate into several distinctive mechanistic advantages that have been consistently demonstrated in preclinical models. These advantages extend beyond the class effect of ACE inhibition and contribute to its potent cardioprotective and vasculoprotective actions.
One of the most significant advantages is its profound and sustained inhibition of tissue ACE, especially in the heart. researchgate.netnih.gov This is a result of its high lipophilicity, which allows for greater uptake and retention in tissues. viamedica.pl The sustained local ACE inhibition is crucial for preventing the deleterious effects of angiotensin II on the cardiovascular system, such as vasoconstriction, inflammation, and fibrosis.
Zofenopril's potent antioxidant activity is another key advantage. nih.govtandfonline.com The sulfhydryl group in its structure enables it to directly scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction and myocardial injury. emjreviews.com Furthermore, zofenopril has been shown to upregulate the expression of endogenous antioxidant enzymes, providing an additional layer of defense against oxidative damage. ahajournals.org
A particularly novel and important mechanistic advantage of zofenopril is its ability to increase the bioavailability of both nitric oxide (NO) and hydrogen sulfide (H₂S). ahajournals.orgnih.gov Both of these gaseous signaling molecules play critical roles in maintaining cardiovascular homeostasis. NO is a potent vasodilator and inhibitor of platelet aggregation and inflammation, while H₂S has been recognized as a crucial mediator of cardioprotection against ischemia-reperfusion injury. ahajournals.orgnih.gov Zofenopril's ability to enhance these protective pathways, an effect not shared by other ACE inhibitors like ramipril, provides a unique mechanism for its enhanced therapeutic benefits observed in preclinical studies. nih.gov
In murine and swine models of myocardial ischemia-reperfusion injury, pretreatment with zofenopril led to a significant reduction in infarct size and preserved cardiomyocyte integrity, as indicated by decreased cardiac troponin I levels. nih.govvulcanchem.com These beneficial effects were correlated with increased eNOS phosphorylation, leading to enhanced NO bioavailability, and elevated levels of H₂S in both plasma and cardiac tissue. ahajournals.orgahajournals.orgvulcanchem.com
| Distinctive Advantage | Preclinical Evidence | Mechanistic Rationale |
| Sustained Cardiac ACE Inhibition | Maintained ~45% inhibition at 24 hours post-dose in rat hearts. nih.gov | High lipophilicity leading to greater tissue accumulation and retention. viamedica.pl |
| Potent Antioxidant Effects | Upregulation of antioxidant enzymes (Trx-1, GPx-1) in myocardial tissue. ahajournals.org Direct scavenging of free radicals. emjreviews.com | Presence of a sulfhydryl (-SH) group. viamedica.pltandfonline.com |
| Enhanced NO Bioavailability | Increased eNOS phosphorylation in murine models. vulcanchem.com | Potentiation of bradykinin-mediated signaling. |
| Increased H₂S Bioavailability | Significant increase in circulating and cardiac H₂S levels in mice. ahajournals.orgahajournals.org | The sulfhydryl group of zofenopril may act as an H₂S donor. ahajournals.orgahajournals.org |
| Superior Cardioprotection | Reduced infarct size by 32% in mice and 28% in swine models of ischemia-reperfusion. vulcanchem.com | Combination of sustained ACE inhibition, antioxidant effects, and enhanced NO and H₂S signaling. ahajournals.orgnih.govvulcanchem.com |
Future Directions and Emerging Research Avenues for Zofenopril Calcium Salt
Elucidating Unexplored Mechanistic Pathways and Novel Molecular Targets
While the primary mechanism of Zofenopril (B1663440) involves the inhibition of the renin-angiotensin-aldosterone system (RAAS), recent studies have illuminated additional pathways that contribute to its therapeutic effects, opening doors to new research questions. nih.govwikipedia.org
A significant area of investigation is Zofenopril's ability to act as a hydrogen sulfide (B99878) (H₂S) donor. mdpi.com This mechanism, independent of ACE inhibition, is thought to account for some of the compound's beneficial vascular effects. wikipedia.org The active metabolite, Zofenoprilat (B1230023), releases detectable amounts of H₂S, which is a novel gaseous mediator involved in vascular homeostasis. wikipedia.orgcvpharmacology.com Studies in spontaneously hypertensive rats (SHR) have shown that Zofenopril improves vascular function by potentiating the H₂S pathway. wikipedia.org This H₂S-releasing property may explain the cardioprotective benefits observed in clinical trials, as H₂S supplementation has been shown to promote recovery after acute myocardial infarction. cvpharmacology.com Furthermore, Zofenopril has been found to increase the bioavailability of nitric oxide (NO), another crucial signaling molecule with cytoprotective and antioxidant effects. researchgate.net In murine models of myocardial ischemia/reperfusion injury, Zofenopril treatment led to a significant increase in both plasma and myocardial tissue NO levels. researchgate.net
Beyond its cardiovascular effects, research has ventured into oncology, revealing Zofenopril's potential as an antitumor agent. In mice with Ehrlich solid carcinoma, Zofenopril administration was associated with a marked reduction in tumor mass. nih.gov This effect is linked to the modulation of several molecular targets. Specifically, Zofenopril was found to reduce the protein expression of key components in the PI3K/Akt signaling pathway, including PI3K, pAKT, and pGSK-3β. mdpi.comnih.gov The PI3K/Akt cascade is a central controller of cell survival, and its downstream targets include glycogen (B147801) synthase kinase-3β (GSK3β) and NFκB, both of which are implicated in tumor progression. mdpi.comnih.gov Zofenopril treatment also downregulated the expression of the anti-apoptotic gene Bcl2 and upregulated the pro-apoptotic gene BAX. nih.gov
Other emerging molecular targets include pathways related to inflammation and oxidative stress. Zofenopril has been shown to reduce the activity of MAPK and mTOR pathways, leading to decreased vascular smooth muscle cell proliferation and migration, which are key events in restenosis. cvpharmacology.com It also exhibits antioxidant properties by upregulating antioxidant enzymes and reducing the production of reactive oxygen species (ROS). researchgate.netnih.gov In human umbilical vein endothelial cells (HUVECs), Zofenopril inhibits the formation of foam cells and downregulates the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, suggesting a mechanism to slow the progression of atherosclerosis. nih.gov
Development of Advanced In Vitro and In Vivo Experimental Models
To further investigate these novel mechanisms, the development and application of sophisticated experimental models are crucial. Current research utilizes a range of established models that have provided foundational insights into Zofenopril's effects.
Current In Vitro and In Vivo Models for Zofenopril Research
| Model Type | Specific Model | Research Application | Reference |
|---|---|---|---|
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | Studying effects on endothelial function, oxidative stress, and adhesion molecule expression. | nih.gov |
| Human Vein Segments (Ex Vivo) | Investigating the prevention of intimal hyperplasia. | cvpharmacology.com | |
| In Vivo | Spontaneously Hypertensive Rats (SHR) | Modeling essential hypertension and heart failure to study vascular function and H₂S pathways. | wikipedia.orgbas.bg |
| Mouse Model of Carotid Artery Stenosis | Evaluating the prevention of restenosis and intimal hyperplasia. | cvpharmacology.com | |
| Murine and Swine Models of Myocardial Ischemia/Reperfusion | Assessing cardioprotective effects and bioavailability of H₂S and NO. | researchgate.net | |
| Mice with Ehrlich Solid Carcinoma | Investigating antitumor properties and effects on cancer signaling pathways. | mdpi.comnih.gov | |
| Rat A2780 Xenograft Model | Evaluating antitumor effects in a human cancer model. | nih.gov |
Future research should leverage more advanced models to better recapitulate human physiology and disease complexity. The development of three-dimensional (3D) organoid cultures and "organ-on-a-chip" microfluidic devices could provide more accurate platforms for studying Zofenopril's effects on vascular and cardiac tissues. These models allow for the investigation of cell-cell interactions and tissue-level responses in a controlled environment. Furthermore, the use of humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, could offer superior translation of preclinical findings, particularly in oncology and immunology research.
Application in Novel Preclinical Disease Models
The unique mechanistic profile of Zofenopril has prompted its investigation in novel preclinical disease models beyond its primary indications.
One of the most promising new areas is in oncology . As detailed previously, studies in mice with Ehrlich solid carcinoma have demonstrated Zofenopril's ability to reduce tumor growth by modulating the PI3K/Akt signaling pathway. mdpi.comnih.gov These findings suggest a potential role for Zofenopril as an adjunct therapy in certain cancers, warranting further investigation in other preclinical cancer models.
Another key application is in the prevention of restenosis and intimal hyperplasia following vascular interventions. In a mouse model of carotid artery stenosis and in ex vivo human vein segments, Zofenopril was superior to other ACE inhibitors in reducing intimal hyperplasia, an effect attributed to its impact on VSMC proliferation and migration via the H₂S pathway. cvpharmacology.com
Zofenopril is also being explored in models of atherosclerosis . Its ability to inhibit foam cell formation and reduce the expression of endothelial adhesion molecules in vitro suggests it could slow the progression of atherosclerotic plaques. nih.gov
More recently, Zofenopril has been studied in the context of ACE2 inhibition . Given that ACE2 is the receptor for the SARS-CoV-2 virus, its downregulation during infection is a key pathological event. bas.bg In spontaneously hypertensive rats treated with an ACE2 inhibitor, Zofenopril administration still resulted in improved cardiac function, an effect associated with increased H₂S levels. bas.bgchemrxiv.org This suggests Zofenopril could have therapeutic potential in mitigating cardiovascular complications associated with diseases that impact the ACE2 receptor.
Finally, early research has indicated that Zofenopril may potentiate the anticonvulsant activity of antiepileptic drugs in mouse models of audiogenic seizures, hinting at a potential, though still highly exploratory, application in neurology . pharmgkb.org
Integration of Computational Modeling and Systems Pharmacology Approaches
The complexity of Zofenopril's mechanism of action, involving multiple interacting pathways, makes it an ideal candidate for computational and systems-level analysis. These approaches can help to integrate diverse experimental data, generate new hypotheses, and predict drug behavior.
Molecular docking studies have already been employed to explore the binding of Zofenopril to various molecular targets. For instance, in silico experiments have modeled the interaction of Zofenopril with the ACE2-SARS-CoV-2 spike protein complex and other targets like PCSK9. nih.govplos.org Other computational studies using methods like Density Functional Theory (DFT) have been performed to analyze the molecular structure, acidity, and electrochemical properties of Zofenopril and its active metabolite, Zofenoprilat. researchgate.netresearchgate.net
Furthermore, machine learning and artificial intelligence are emerging as powerful tools for drug repurposing. Deep neuronal networks have been used to predict the affinity of existing drugs for various protein targets. chemrxiv.orgfrontiersin.org In one such in silico analysis, Zofenopril was identified among drugs predicted to have high affinity for specific immune system proteins, suggesting novel immunomodulatory roles that could be explored experimentally. chemrxiv.org These computational approaches, when combined with experimental validation, can accelerate the discovery of new therapeutic indications and provide a deeper understanding of Zofenopril's multifaceted pharmacology.
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| Zofenopril (calcium salt) | |
| Zofenoprilat | |
| Enalapril (B1671234) | |
| Ramipril (B1678797) | |
| Lisinopril (B193118) | |
| Captopril (B1668294) | |
| Quinapril | |
| Nebivolol | |
| MLN-4760 | |
| Doxorubicin (B1662922) | |
| Acetylcholine | |
| L-cysteine | |
| Nitric Oxide (NO) | |
| Hydrogen Sulfide (H₂S) | |
| Angiotensin I | |
| Angiotensin II | |
| Aldosterone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
